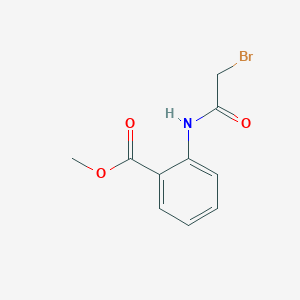

Methyl 2-(2-bromoacetamido)benzoate

Description

Contextual Significance in Modern Organic Synthesis and Chemistry

The primary significance of methyl 2-(2-bromoacetamido)benzoate lies in its role as a precursor for the synthesis of nitrogen-containing heterocyclic compounds. These structural motifs are of paramount importance in medicinal chemistry and materials science. The presence of the bromoacetyl group, a potent electrophile, allows for facile reactions with a variety of nucleophiles. This reactivity is often exploited in intramolecular cyclization reactions to construct fused ring systems.

For instance, the compound serves as a key starting material in the preparation of various heterocyclic scaffolds. The bromoacetamide moiety can be readily displaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds. This property is particularly useful in the construction of five, six, and seven-membered rings, which are prevalent in many biologically active molecules.

Overview of Related N-Acyl-α-haloacetamide and Benzoic Acid Ester Derivatives in Chemical Literature

Methyl 2-(2-bromoacetamido)benzoate belongs to the broader classes of N-acyl-α-haloacetamides and benzoic acid ester derivatives, both of which are well-established in chemical literature.

N-Acyl-α-haloacetamides are a class of compounds characterized by an N-acylated amine with a halogen atom on the α-carbon of the acetyl group. These compounds are highly reactive alkylating agents and are frequently employed in the synthesis of a wide range of biologically active molecules. The reactivity of the α-haloacetamide group makes it a valuable tool for introducing new functionalities into a molecule and for constructing complex molecular architectures.

Benzoic acid and its ester derivatives are ubiquitous in chemistry and are found in numerous natural products and synthetic compounds. They serve as fundamental building blocks in organic synthesis and are key components in many pharmaceuticals, agrochemicals, and polymers. ijcrt.org The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a handle for further chemical modifications. The substitution pattern on the benzene (B151609) ring can be varied to fine-tune the electronic and steric properties of the molecule, influencing its reactivity and biological activity. ijcrt.orgacs.orgresearcher.life

Identification of Key Research Areas and Unexplored Facets Pertaining to Methyl 2-(2-bromoacetamido)benzoate

Current research involving methyl 2-(2-bromoacetamido)benzoate and related compounds is focused on several key areas. A significant area of investigation is the development of novel synthetic methodologies that utilize this compound to access complex heterocyclic systems in a more efficient and atom-economical manner. This includes the exploration of new catalytic systems and reaction conditions to promote desired transformations.

Furthermore, there is ongoing interest in the synthesis of new derivatives of methyl 2-(2-bromoacetamido)benzoate with modified substitution patterns on the aromatic ring. These new analogs could exhibit unique reactivity profiles and serve as precursors to novel classes of compounds with potentially interesting biological activities.

An unexplored facet of research is the systematic investigation of the solid-state properties of methyl 2-(2-bromoacetamido)benzoate and its derivatives. Understanding the crystal packing and intermolecular interactions could provide insights into its reactivity and could be leveraged for the design of new materials with specific properties. Additionally, the application of this compound in the synthesis of functional materials, such as polymers and organic electronics, remains a largely untapped area of research.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(2-bromoacetyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-15-10(14)7-4-2-3-5-8(7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRCQDXXRNYMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Methyl 2 2 Bromoacetamido Benzoate

Established Preparative Routes for Methyl 2-(2-bromoacetamido)benzoate

The primary and most recognized method for synthesizing Methyl 2-(2-bromoacetamido)benzoate involves the N-acylation of a specific aminobenzoate precursor.

Precursor Selection and Stoichiometric Considerations

The synthesis commences with the careful selection of two primary precursors: Methyl 2-aminobenzoate (B8764639) (also known as methyl anthranilate) and a bromoacetylating agent, typically bromoacetyl bromide . google.comresearchgate.net Methyl 2-aminobenzoate serves as the amine-containing backbone of the target molecule. It can be prepared through various methods, including the esterification of anthranilic acid or via reactions involving isatoic anhydride. mdpi.comprepchem.comgoogle.com

The stoichiometry of the reaction is critical for maximizing yield and minimizing side products. The reaction generally employs a 1:1 molar ratio of Methyl 2-aminobenzoate to bromoacetyl bromide. However, a slight excess of the acylating agent may be used to ensure complete conversion of the starting amine. A base, such as potassium carbonate, is required in at least a stoichiometric amount, and often in excess (e.g., 2 equivalents), to neutralize the hydrogen bromide (HBr) generated during the reaction and to facilitate the nucleophilic attack. google.com

Table 1: Key Reactants for the Synthesis of Methyl 2-(2-bromoacetamido)benzoate

| Reactant | Role | IUPAC Name |

| Methyl 2-aminobenzoate | Amine Precursor | Methyl 2-aminobenzoate |

| Bromoacetyl bromide | Acylating Agent | 2-Bromoacetyl bromide |

| Potassium Carbonate | Base | Potassium Carbonate |

Reaction Conditions and Catalytic Systems Optimization

The reaction is typically performed under controlled temperature conditions to manage its exothermic nature. A common procedure involves dissolving Methyl 2-aminobenzoate and a base like potassium carbonate in a solvent system, which can be a biphasic mixture such as dichloromethane (B109758) (DCM) and water. The bromoacetyl bromide is then added slowly to the stirred solution at a reduced temperature, often 0°C, to control the reaction rate. After the initial addition, the reaction mixture is gradually allowed to warm to room temperature and stirred for several hours to ensure completion. google.com

The base, potassium carbonate, acts as a catalyst or promoter by deprotonating the amine, thereby increasing its nucleophilicity, and by scavenging the HBr byproduct. While other bases can be used, potassium carbonate is effective and widely available. The choice of solvent is also important; chlorinated solvents like DCM are common, though alternatives are being explored for environmental reasons. ucl.ac.ukresearchgate.net

Mechanistic Postulations for Amide Formation and Bromination Processes

The core of this synthesis is an amide bond formation via a nucleophilic acyl substitution mechanism. The process can be described in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group (-NH₂) in Methyl 2-aminobenzoate attacks the electrophilic carbonyl carbon of bromoacetyl bromide. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-bromine bond in the original acyl bromide is the most likely to break, expelling a bromide ion as the leaving group.

Deprotonation: The resulting positively charged nitrogen atom is deprotonated by the base (e.g., potassium carbonate) present in the mixture. This step neutralizes the intermediate and regenerates the catalyst, forming the stable amide bond.

The bromination aspect of the final molecule is not a separate step but is integral to the acylating agent used. Bromoacetyl bromide already contains the bromine atom, which is carried over to the final product, resulting in the 2-bromoacetamido functional group. rsc.org

Advancements in Sustainable Synthesis of Methyl 2-(2-bromoacetamido)benzoate

In line with the growing emphasis on environmental responsibility in chemical manufacturing, research is being directed towards greener synthetic routes for compounds like Methyl 2-(2-bromoacetamido)benzoate.

Integration of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles aims to make the synthesis more environmentally benign. sioc-journal.cnnumberanalytics.com Key considerations include:

Atom Economy: The established N-acylation reaction has a reasonably good atom economy. However, the use of a base like potassium carbonate generates inorganic salt byproducts. Catalytic methods that minimize such waste are desirable. numberanalytics.com

Use of Safer Chemicals: Traditional synthesis often employs hazardous reagents like acyl halides and chlorinated solvents. ucl.ac.uk Green chemistry encourages the exploration of less hazardous alternatives, such as using carboxylic acids activated in situ with greener coupling agents or exploring enzymatic methods. nih.govnih.gov

Energy Efficiency: Reactions that can be performed efficiently at ambient temperature and pressure are preferred to reduce energy consumption. orientjchem.org Microwave-assisted synthesis is one such technique that can accelerate reaction times and reduce energy input. humanjournals.com

Table 2: Green Chemistry Principles and Their Application

| Principle | Application in Amide Synthesis |

| Waste Prevention | Designing syntheses to minimize byproducts. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. numberanalytics.com |

| Less Hazardous Synthesis | Using substances that possess little or no toxicity. nih.gov |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. orientjchem.org |

| Use of Catalysis | Employing catalytic reagents over stoichiometric ones. semanticscholar.org |

Exploration of Alternative Solvents and Solvent-Free Reaction Environments

A significant focus of greening the synthesis of amides is the replacement of conventional, often toxic and volatile, organic solvents. ucl.ac.uk

Alternative Solvents: Research into N-acylation reactions has demonstrated the potential of greener solvents. Water, ionic liquids, and deep eutectic solvents are being investigated as replacements for chlorinated solvents. ucl.ac.ukhumanjournals.com For instance, some acylation reactions have been successfully carried out in aqueous media or using recyclable ionic liquids that can also act as catalysts. humanjournals.com

Solvent-Free Conditions: An even more sustainable approach is to conduct the reaction under solvent-free conditions. orientjchem.orgsemanticscholar.org Mechanochemistry, where mechanical force (e.g., grinding or milling) is used to initiate the reaction between solid reactants, has emerged as a powerful technique for amide synthesis. This method can lead to shorter reaction times, high yields, and eliminates the need for any solvent, significantly reducing waste. numberanalytics.comsemanticscholar.org While a specific protocol for the solvent-free synthesis of Methyl 2-(2-bromoacetamido)benzoate has not been widely reported, the general success of this technique in amide formation suggests it is a promising avenue for future research. orientjchem.org

Implementation of Novel Catalytic Systems (e.g., biocatalysis, phase transfer catalysis)

The synthesis of N-acylated compounds, including Methyl 2-(2-bromoacetamido)benzoate, has evolved beyond traditional methods to incorporate more efficient and environmentally benign catalytic systems. Biocatalysis and phase transfer catalysis represent two such innovative approaches.

Biocatalytic methods utilize enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. While the direct enzymatic synthesis of Methyl 2-(2-bromoacetamido)benzoate is not extensively documented, analogous biological processes for N-acylation provide a strong basis for its potential development.

The biological synthesis of N-acyl-L-amino acids, for instance, relies on enzymes like lipases and proteases, or N-acyl amino acid synthases (NAS). nih.gov These enzymes facilitate the formation of amide bonds, typically requiring the activation of the fatty acid component. nih.gov Similarly, the biosynthesis of related anthranilate derivatives has been demonstrated. Engineered strains of Corynebacterium glutamicum expressing the anmt gene from Ruta graveolens have been used to produce N-methylanthranilate, achieving titers of 0.5 g·L−1. nih.gov This process, however, involves N-methylation rather than N-acylation.

A hypothetical biocatalytic route to Methyl 2-(2-bromoacetamido)benzoate would likely involve a lipase (B570770) or a specific acyltransferase. The enzyme would need to accept methyl anthranilate as the amine substrate and an activated form of bromoacetic acid as the acyl donor. The high specificity of enzymes could offer excellent N-acylation selectivity, minimizing side reactions and simplifying purification. Recent work on the enzymatic glycosylation of methyl anthranilate to improve its properties achieved a 74% yield, demonstrating the feasibility of modifying this substrate with biocatalysts. biorxiv.org

Phase transfer catalysis (PTC) is a powerful and commercially viable technique for synthesizing compounds from immiscible reactants. wikipedia.orgfzgxjckxxb.com It is particularly well-suited for the N-acylation of anilines, providing a green and efficient alternative to conventional methods. derpharmachemica.comacsgcipr.org The reaction to form Methyl 2-(2-bromoacetamido)benzoate from methyl anthranilate and bromoacetyl bromide or chloride is an ideal candidate for PTC.

The mechanism involves a two-phase system, typically an organic solvent (like DMF or a non-polar solvent) and an aqueous phase containing an inorganic base (e.g., K₂CO₃). wikipedia.orgderpharmachemica.com A phase transfer catalyst, commonly a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction. derpharmachemica.comresearchgate.net The catalyst transports the deprotonated methyl anthranilate anion from the aqueous or interfacial region into the organic phase. fzgxjckxxb.com In the organic phase, the highly reactive anion readily undergoes nucleophilic attack on the bromoacetyl halide to form the final product, Methyl 2-(2-bromoacetamido)benzoate. The catalyst then returns to the aqueous phase to repeat the cycle.

This methodology offers significant advantages, including fast reaction rates, high yields, mild reaction conditions (often room temperature), and the elimination of hazardous or corrosive reagents like pyridine. derpharmachemica.comacsgcipr.org Studies on the N-acetylation of various anilines using acetyl chloride and a PTC system (TBAB/K₂CO₃/DMF) have demonstrated the effectiveness of this approach, achieving high yields in as little as 15-30 minutes. derpharmachemica.com

Comparative Analysis of Synthetic Efficiency, Yields, and Selectivity Profiles

A comparative analysis of synthetic methods for Methyl 2-(2-bromoacetamido)benzoate reveals significant differences in efficiency, yield, selectivity, and environmental impact. While direct comparative studies for this specific molecule are scarce, data from closely related N-acylation reactions of anilines and methyl anthranilate allow for a robust evaluation.

| Parameter | Conventional Method (Schotten-Baumann) | Phase Transfer Catalysis (PTC) | Biocatalysis (Hypothetical) |

| Reactants | Methyl anthranilate, Bromoacetyl halide | Methyl anthranilate, Bromoacetyl halide | Methyl anthranilate, Activated bromoacetic acid |

| Catalyst/Reagents | Aqueous NaOH/KOH, Pyridine | K₂CO₃, Tetrabutylammonium bromide (TBAB) | Lipase or Acyltransferase |

| Solvent System | Dichloromethane/Water | Organic Solvent (e.g., DMF)/Water | Aqueous buffer, possibly with co-solvent |

| Temperature | 0 °C to room temperature | Room Temperature | Mild (e.g., 25-40 °C) |

| Reaction Time | Several hours | 15-60 minutes | Hours to days |

| Reported Yield (%) | Moderate to Good (Typically 60-80%) | High to Excellent (Often >90%) derpharmachemica.com | Potentially High (>70%) biorxiv.org |

| Selectivity | Good N-acylation; potential for hydrolysis of ester and acyl halide | Excellent N-acylation selectivity | Potentially excellent chemo- and regioselectivity |

| Green Chemistry | Generates stoichiometric waste, uses organic solvents | Reduced solvent use, recyclable catalysts, uses benign bases acsgcipr.org | Aqueous media, biodegradable catalyst, highly sustainable |

Efficiency and Yields: Phase Transfer Catalysis stands out for its superior efficiency, characterized by significantly shorter reaction times and consistently higher yields compared to conventional methods. derpharmachemica.com The reaction of methyl anthranilate with acetyl chloride under microwave irradiation (a conventional approach) has been reported to give a yield of 78.3%. researchgate.net In contrast, PTC-mediated acetylations of anilines frequently exceed 90% yield. derpharmachemica.comresearchgate.net Biocatalytic routes, while potentially offering high yields, may have lower volumetric productivity and require longer reaction times.

Selectivity: Both PTC and biocatalysis offer higher selectivity than traditional methods. The phase transfer catalyst specifically activates the amine for N-acylation, minimizing competing reactions like the hydrolysis of the methyl ester group or the bromoacetyl halide. Biocatalysis is renowned for its unparalleled specificity, which would ensure that acylation occurs exclusively at the nitrogen atom without side reactions, leading to a purer product and simplified downstream processing.

Environmental and Operational Considerations: From a green chemistry perspective, biocatalysis is the most advantageous, operating in aqueous media under mild conditions. nih.gov PTC follows closely, as it reduces the need for hazardous solvents and corrosive reagents, and the catalyst can often be recycled. fzgxjckxxb.comacsgcipr.org Conventional methods are the least environmentally friendly, often requiring stoichiometric amounts of base and using chlorinated solvents.

Chemical Reactivity and Derivatization Strategies of Methyl 2 2 Bromoacetamido Benzoate

Reactivity at the 2-Bromoacetamido Functional Group

The 2-bromoacetamido group is characterized by the presence of a reactive bromine atom on the carbon alpha to the amide carbonyl, as well as the amide linkage itself. Both of these features offer opportunities for chemical modification.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom in the α-position to the carbonyl group makes the adjacent carbon highly electrophilic and susceptible to nucleophilic attack. libretexts.org This reactivity is a cornerstone of the utility of α-haloamides in organic synthesis. nih.gov The reactivity of the bromo group allows for its displacement by a variety of nucleophiles. ontosight.ai

A range of nucleophiles can be employed in these substitution reactions. For instance, nitrogen nucleophiles, such as primary and secondary amines, can displace the bromide to form α-amino amides. nih.gov Thiol-containing compounds also readily react with the bromoacetyl group. nih.gov The reaction of α-bromoacetamides with amine nucleophiles can be promoted by the presence of silver(I) salts or silver oxide. nih.gov The high reactivity of α-bromo carbonyl compounds is attributed to the stabilization of the transition state of the SN2 reaction by the adjacent carbonyl group, which can share the incoming nucleophile's charge. libretexts.org This leads to significantly higher SN2 reaction rates for primary α-halogenated carbonyls compared to corresponding primary aliphatic halogens. libretexts.org

| Nucleophile | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Primary/Secondary Amines | α-Amino Amides | Inorganic or organic bases | nih.gov |

| Thiols (e.g., Cysteine) | Thioether Adducts | Aqueous media, pH dependent | nih.gov |

| Fluoride (AgF) | α-Fluoro Amides | Mild conditions | researchgate.net |

Transformations of the Amide Moiety (e.g., N-alkylation, hydrolysis)

The amide group itself in Methyl 2-(2-bromoacetamido)benzoate can undergo various transformations, including N-alkylation and hydrolysis, although these reactions often require specific conditions due to the reduced nucleophilicity of the amide nitrogen.

N-Alkylation: Direct N-alkylation of the amide nitrogen is challenging due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, which significantly reduces its nucleophilicity. However, N-alkylation of similar bromoacetamide structures has been achieved. For example, meso-tetrakis(2-pyridyl)-porphyrin has been N-alkylated with α-bromoacetamides, demonstrating a preference for the α,α,β,β atropisomer under kinetic control. nih.govacs.orgprinceton.edu

Hydrolysis: The amide bond is generally stable and requires forcing conditions, such as strong acid or base and heat, to undergo hydrolysis. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water. Basic hydrolysis involves the direct attack of a strong nucleophile, like a hydroxide (B78521) ion, on the carbonyl carbon. Studies on the dilute acid hydrolysis of bromoacetamide have been conducted to determine rate constants and activation parameters. publish.csiro.auresearchgate.net The hydrolysis of amides produces a carboxylic acid and an amine or ammonia. libretexts.org For instance, the hydrolysis of benzamide (B126) yields benzoic acid and ammonia. libretexts.org Penicillin acylases have been shown to catalyze the hydrolysis of 2-haloacetamides, although this can be accompanied by enzyme inactivation, particularly with 2-bromoacetamide (B1266107) and 2-iodoacetamide. nih.gov

| Transformation | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| N-Alkylation | α-bromoacetamides on meso-tetrakis(2-pyridyl)-porphyrin | N-alkylpyridinium porphyrins | nih.govacs.org |

| Acid Hydrolysis | Strong acid, heat | Carboxylic acid and amine/ammonia | |

| Base Hydrolysis | Strong base, heat | Carboxylate salt and amine/ammonia | |

| Enzymatic Hydrolysis | Penicillin acylase | Corresponding acid | nih.gov |

Examination of Intramolecular Cyclization Pathways

The structure of Methyl 2-(2-bromoacetamido)benzoate, with the bromoacetamido and benzoate (B1203000) groups in an ortho relationship, is primed for intramolecular cyclization reactions. These reactions can lead to the formation of various heterocyclic systems, most notably quinazolinones.

The synthesis of quinazolinones from 2-aminobenzoate (B8764639) derivatives is a well-established area of research. rsc.orgresearchgate.netnih.govdoi.orgacs.org One common strategy involves the reaction of a 2-aminobenzoate with a suitable electrophile, followed by cyclization. In the context of Methyl 2-(2-bromoacetamido)benzoate, the intramolecular cyclization would involve the nucleophilic attack of the amide nitrogen onto the ester carbonyl, or a related transformation, to form the quinazolinone ring system. While direct cyclization of Methyl 2-(2-bromoacetamido)benzoate itself is not extensively detailed, analogous reactions provide a clear precedent. For example, the reaction of hexafluoroisopropyl 2-aminobenzoates with various reagents can lead to quinazolinones under mild, metal-free conditions. rsc.orgnih.gov Another approach involves the reaction of 2-aminobenzoates with nitrilium ions generated in situ from aryldiazonium salts and nitriles, which then undergo cyclization to form quinazolinones. doi.org

Chemical Transformations at the Benzoate Ester Group

The benzoate ester group provides a second site for chemical modification, offering pathways to alter the carboxylic acid functionality.

Ester Hydrolysis and Transesterification Kinetics

Ester Hydrolysis: The methyl ester of Methyl 2-(2-bromoacetamido)benzoate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orglumenlearning.com Acid-catalyzed hydrolysis is a reversible process that is the reverse of esterification. lumenlearning.comlibretexts.org It requires heating the ester with a large excess of water and a strong acid catalyst. lumenlearning.comlibretexts.org Basic hydrolysis, or saponification, is an irreversible reaction that goes to completion, yielding a carboxylate salt and an alcohol. libretexts.orglumenlearning.com The hydrolysis of methyl benzoate in a potassium hydroxide solution, for example, yields potassium benzoate and methanol. lumenlearning.com

Transesterification: Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, methyl anthranilate can be prepared by the transesterification of methyl caproaminobenzoate with menthol. perflavory.comforeverest.netthegoodscentscompany.com This process is an equilibrium reaction, and Le Chatelier's principle can be applied to drive it towards the desired product. libretexts.org

Reductive and Oxidative Modifications of the Ester Linkage

Reduction: The benzoate ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters to primary alcohols. libretexts.org For example, ethyl benzoate can be reduced to benzyl (B1604629) alcohol and ethanol (B145695). libretexts.org Weaker reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to reduce esters to aldehydes, typically at low temperatures to prevent further reduction. libretexts.org The electrochemical reduction of benzoic acid esters to the corresponding benzyl alcohols has also been demonstrated using water as a hydrogen source. rsc.org

Oxidation: While the ester group itself is generally resistant to oxidation, the aromatic ring and the benzylic position (if present) can be oxidized. The oxidation of benzyl ethers to benzoate esters has been achieved using hypervalent iodine reagents. siu.edu Toluene dioxygenase has been used for the enzymatic dihydroxylation of halogen-substituted methyl benzoates, with a preference for ortho-substituted substrates. researchgate.net Additionally, various substituted benzaldehydes can be oxidized to benzoate esters using household bleach and sodium iodide in an alcohol solvent. researchgate.net

| Transformation | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Reduction to Primary Alcohol | LiAlH₄ | Primary Alcohol | libretexts.org |

| Reduction to Aldehyde | DIBAL-H, -78 °C | Aldehyde | libretexts.org |

| Electrochemical Reduction | Water as H/D source | Benzyl Alcohol | rsc.org |

| Oxidation of Benzyl Ethers | Hypervalent iodine reagents | Benzoate Esters | siu.edu |

| Enzymatic Dihydroxylation | Toluene dioxygenase | Diols | researchgate.net |

Functionalization and Derivatization of the Aromatic Ring System

The aromatic ring of Methyl 2-(2-bromoacetamido)benzoate possesses two distinct substituents that govern its reactivity towards electrophilic aromatic substitution: the 2-acetamido group (-NHCOCH₂Br) and the methyl carboxylate group (-COOCH₃).

The acetamido group is generally considered an activating substituent and an ortho, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, increasing its electron density and making it more susceptible to attack by electrophiles, particularly at the positions ortho and para to it (positions 4 and 6). Conversely, the methyl carboxylate group is a deactivating substituent and a meta-director. Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the ring, making it less reactive towards electrophiles. stackexchange.comlibretexts.org

The simultaneous presence of these two groups with opposing electronic effects complicates predictions for electrophilic substitution reactions. The activating ortho, para-directing influence of the acetamido group competes with the deactivating meta-directing influence of the ester group. The outcome of such a reaction would depend heavily on the specific reaction conditions and the nature of the electrophile. However, due to the presence of other highly reactive sites in the molecule, namely the electrophilic carbon of the bromoacetyl moiety and the ester group, direct functionalization of the aromatic ring is often not the primary synthetic strategy employed. msu.edu

Synthesis of Advanced Molecular Structures Utilizing Methyl 2-(2-bromoacetamido)benzoate as a Precursor

The true synthetic utility of Methyl 2-(2-bromoacetamido)benzoate lies in its role as a building block for more complex molecules. The bromoacetyl and methyl ester functionalities serve as reactive handles for constructing new bonds and ring systems.

Construction of Heterocyclic Systems

The most prominent reactive site for building heterocyclic structures is the α-bromoacetyl group. The bromine atom is a good leaving group, making the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of various heterocyclic systems.

A key application is in the synthesis of substituted 1,3,4-oxadiazoles. pjps.pk In this approach, a pre-formed molecule containing a nucleophilic thiol group, such as 5-substituted-1,3,4-oxadiazole-2-thiol, attacks the electrophilic carbon of the bromoacetyl group of Methyl 2-(2-bromoacetamido)benzoate. This S-alkylation reaction, typically carried out in the presence of a base, results in the formation of a new carbon-sulfur bond, linking the benzoate moiety to the oxadiazole ring. pjps.pkvulcanchem.com

| Reactant 1 | Reactant 2 (Nucleophile) | Base / Solvent | Product | Reference |

| Methyl 2-(2-bromoacetamido)benzoate | 5-Benzyl-1,3,4-oxadiazole-2-thiol | K₂CO₃ / Acetone | Methyl 2-(2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate | pjps.pk |

| Methyl 2-(2-bromoacetamido)benzoate | 5-(2-Amino-4-methylthiazol-5-yl)-1,3,4-oxadiazole-2-thiol | Base | Methyl 2-(2-((5-(2-amino-4-methylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate | vulcanchem.com |

Furthermore, the structure of Methyl 2-(2-bromoacetamido)benzoate, being a derivative of anthranilic acid, suggests its potential as a precursor for fused heterocyclic systems like quinazolinones and benzoxazinones. scispace.comnih.govmarquette.edu Intramolecular cyclization, potentially triggered by a base, could occur between the amide nitrogen and the ester's carbonyl carbon. This type of reaction is a common strategy for forming the quinazolinone ring system. nih.govresearchgate.net Alternatively, intramolecular attack by the amide oxygen on the ester carbonyl could lead to the formation of a benzoxazinone (B8607429) ring, although this is less common. These potential cyclization pathways highlight the compound's latent capacity for creating bicyclic heterocyclic scaffolds. nih.govorganic-chemistry.org

Preparation of Complex Amide and Ester Derivatives

The methyl ester group provides a straightforward site for derivatization into a wide range of amides and other esters.

Amide Derivatives

The conversion of the methyl ester to an amide can be achieved through two primary routes. The first involves direct aminolysis, where the ester is heated with a primary or secondary amine. This reaction often requires elevated temperatures and may be catalyzed by the amine itself or an additional catalyst.

A more controlled, two-step approach involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid using a base like sodium hydroxide, followed by acidification. nih.gov The resulting 2-(2-bromoacetamido)benzoic acid can then be coupled with a desired amine using standard peptide coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) or carbodiimides (e.g., EDCI, DCC). mdpi.com This method is highly versatile and allows for the formation of amide bonds with a broad scope of amines under mild conditions. While direct examples with this specific molecule are sparse in the literature, the transformation is a fundamental and reliable process in organic synthesis. nih.govgoogle.com

| Amine Reagent | Resulting Amide Product |

| Benzylamine | N-Benzyl-2-(2-bromoacetamido)benzamide |

| Morpholine | (2-(2-Bromoacetamido)phenyl)(morpholino)methanone |

| Aniline | N-Phenyl-2-(2-bromoacetamido)benzamide |

| Diethylamine | N,N-Diethyl-2-(2-bromoacetamido)benzamide |

Ester Derivatives

The methyl ester can be converted into other ester derivatives through transesterification. This reaction involves treating Methyl 2-(2-bromoacetamido)benzoate with a different alcohol in the presence of an acid or base catalyst. For example, reacting the compound with ethanol and a catalytic amount of sulfuric acid would lead to the formation of Ethyl 2-(2-bromoacetamido)benzoate. This process is an equilibrium, and the use of the new alcohol as a solvent helps to drive the reaction toward the desired product. This strategy allows for the introduction of various alkyl or aryl groups into the ester functionality, thereby modifying the molecule's properties.

| Alcohol Reagent | Catalyst | Resulting Ester Product |

| Ethanol | H₂SO₄ (cat.) | Ethyl 2-(2-bromoacetamido)benzoate |

| Isopropanol | NaOiPr (cat.) | Isopropyl 2-(2-bromoacetamido)benzoate |

| Benzyl alcohol | H₂SO₄ (cat.) | Benzyl 2-(2-bromoacetamido)benzoate |

| Ethylene glycol | H₂SO₄ (cat.) | 2-Hydroxyethyl 2-(2-bromoacetamido)benzoate |

Mechanistic and Kinetic Investigations of Reactions Involving Methyl 2 2 Bromoacetamido Benzoate

Detailed Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for methyl 2-(2-bromoacetamido)benzoate is crucial for controlling reaction outcomes and designing new synthetic methodologies. Key areas of investigation include the pathways for bromine displacement and the characterization of transient species.

Studies on Bromine Displacement Pathways (e.g., SN1, SN2, SN2')

The carbon atom attached to the bromine in methyl 2-(2-bromoacetamido)benzoate is a primary carbon. This structural feature strongly suggests that nucleophilic substitution reactions will likely proceed via an S(_N)2 mechanism. youtube.com The S(_N)2 pathway is a one-step process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. youtube.com This concerted mechanism results in an inversion of stereochemistry at the reaction center, although this is not applicable to the achiral methyl 2-(2-bromoacetamido)benzoate. masterorganicchemistry.com

The reaction rate for an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile, leading to a second-order rate law. youtube.com The accessibility of the primary carbon to nucleophilic attack, with minimal steric hindrance, further supports the favorability of the S(_N)2 pathway over the S(_N)1 mechanism, which involves a carbocation intermediate and is more common for tertiary substrates. youtube.comyoutube.com The S(_N)2' pathway, an allylic substitution, is not relevant for this saturated system.

In the context of its use in bioconjugation, the bromoacetyl group is a known alkylating agent for nucleophilic residues on proteins, such as the thiol group of cysteine. The reaction of methyl 2-(2-bromoacetamido)benzoate with a thiol would proceed via a backside attack of the thiolate anion on the α-carbon, displacing the bromide ion in a classic S(_N)2 fashion. bath.ac.uk

Investigation of Reaction Intermediates and Transition State Structures

While the S(_N)2 reaction proceeds through a high-energy transition state rather than a stable intermediate, the study of this transition state is key to understanding the reaction's energetics. masterorganicchemistry.com In the S(_N)2 displacement of the bromine from methyl 2-(2-bromoacetamido)benzoate, the transition state would feature a five-coordinate carbon atom with partial bonds to both the incoming nucleophile and the departing bromide ion. masterorganicchemistry.com The geometry of this transition state is typically trigonal bipyramidal. masterorganicchemistry.com

In contrast, if a reaction were to proceed through an S(_N)1 mechanism, it would involve the formation of a primary carbocation intermediate. However, primary carbocations are generally unstable, making this pathway less likely under most conditions. libretexts.org

Computational modeling, such as with density functional theory (DFT), can be employed to calculate the structures and energies of transition states and any potential intermediates. mdpi.comresearchgate.net These calculations can provide valuable insights into the reaction pathway and the factors that influence reactivity.

Kinetic Studies and Determination of Rate Laws for Specific Transformations

Kinetic studies are essential for quantifying the rates of chemical reactions and determining the factors that influence them. For reactions involving methyl 2-(2-bromoacetamido)benzoate, kinetic profiling can reveal important information about the reaction mechanism. nih.gov

For an S(_N)2 reaction, the rate law is typically expressed as:

Rate = k[methyl 2-(2-bromoacetamido)benzoate][Nucleophile]

where k is the second-order rate constant. youtube.com Experimental determination of this rate law would involve systematically varying the concentrations of the substrate and the nucleophile and measuring the initial reaction rate. Techniques such as HPLC or NMR spectroscopy can be used to monitor the progress of the reaction over time. nih.gov

For example, in the reaction with a thiol-containing compound, kinetic analysis would likely show a second-order dependence, consistent with an S(_N)2 mechanism. Factors such as the solvent polarity and the nature of the nucleophile would also significantly affect the rate constant. Polar aprotic solvents are generally preferred for S(_N)2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Application of Isotope Labeling in Mechanistic Pathway Identification

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. ibs.fr In the context of reactions involving methyl 2-(2-bromoacetamido)benzoate, isotopic substitution can provide definitive evidence for a particular pathway.

For instance, to confirm the S(_N)2 mechanism, one could synthesize methyl 2-(2-bromoacetamido)benzoate with a carbon-13 or deuterium (B1214612) label at the α-carbon of the bromoacetyl group. nih.gov Analysis of the product's NMR or mass spectrum would reveal the location of the isotopic label, confirming that the nucleophile has indeed bonded to that specific carbon.

Furthermore, kinetic isotope effect (KIE) studies can provide information about the transition state. mdpi.com For an S(_N)2 reaction, a primary kinetic isotope effect would be expected if the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For example, replacing the hydrogens on the α-carbon with deuterium could lead to a small secondary KIE, providing further insight into the transition state structure.

Computational Modeling of Reaction Coordinates and Energetics

Computational chemistry provides a powerful tool for investigating reaction mechanisms at a molecular level. mdpi.com Quantum mechanical calculations, such as density functional theory (DFT), can be used to model the reaction coordinate for the nucleophilic substitution of methyl 2-(2-bromoacetamido)benzoate. researchgate.net

These calculations can map the potential energy surface of the reaction, identifying the transition state and any intermediates. core.ac.uk The energy barrier, or activation energy, calculated from the difference in energy between the reactants and the transition state, can be correlated with the experimentally determined reaction rate.

Computational studies can also explore the influence of substituents on the aromatic ring or modifications to the bromoacetyl group on the reaction energetics. For example, modeling could predict how electron-withdrawing or electron-donating groups on the benzoate (B1203000) ring affect the electrophilicity of the α-carbon and, consequently, the activation energy of the S(_N)2 reaction. These theoretical insights can guide the design of new reagents with tailored reactivity.

| Compound Name |

| Methyl 2-(2-bromoacetamido)benzoate |

| Cysteine |

| Carbon-13 |

| Deuterium |

Interactive Data Table: Hypothetical Kinetic Data for the Reaction of Methyl 2-(2-bromoacetamido)benzoate with a Thiol Nucleophile

| [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 0.01 | 0.01 | 1.0 x 10⁻⁵ |

| 0.02 | 0.01 | 2.0 x 10⁻⁵ |

| 0.01 | 0.02 | 2.0 x 10⁻⁵ |

| 0.02 | 0.02 | 4.0 x 10⁻⁵ |

Interactive Data Table: Calculated Activation Energies for Bromine Displacement

| Nucleophile | Solvent | Computational Method | Calculated Activation Energy (kcal/mol) |

| Thiolate | DMF | DFT (B3LYP/6-31G) | 15.2 |

| Amine | Acetonitrile | DFT (B3LYP/6-31G) | 18.5 |

| Hydroxide (B78521) | Water | DFT (B3LYP/6-31G*) | 20.1 |

Spectroscopic Characterization and Structural Elucidation of Methyl 2 2 Bromoacetamido Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Assignments

The ¹H NMR spectrum of methyl 2-(2-bromoacetamido)benzoate provides crucial information about the arrangement of protons within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to different proton environments are observed.

A singlet appearing at approximately 11.5 ppm is attributed to the amide proton (NH). pjps.pk The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the region of 7.16-7.26 ppm, corresponding to the protons at positions 3, 4, 5, and 6. pjps.pk A sharp singlet observed around 4.14 ppm is assigned to the two protons of the methylene (B1212753) group (CH₂-2') adjacent to the bromine atom. pjps.pk Another singlet at approximately 3.84 ppm corresponds to the three protons of the methyl ester group (OCH₃). pjps.pk

The chemical shifts can be influenced by the solvent and the specific derivative of the parent compound. For instance, in a derivative, 6-bromohexyl 2-(2-bromoacetamido)benzoate, the amide proton appears as a singlet at 11.74 ppm, while the aromatic protons are observed as multiplets between 7.09 and 8.71 ppm. rsc.org The methylene protons of the bromoacetyl group show a singlet at 4.01 ppm, and the protons of the hexyl chain and the ester linkage appear at various other chemical shifts. rsc.org

Interactive Table: ¹H NMR Chemical Shifts for Methyl 2-(2-bromoacetamido)benzoate and a Derivative

| Proton Assignment | Methyl 2-(2-bromoacetamido)benzoate Chemical Shift (δ, ppm) in CDCl₃ pjps.pk | 6-bromohexyl 2-(2-bromoacetamido)benzoate Chemical Shift (δ, ppm) in CDCl₃ rsc.org |

| Amide (NH) | 11.5 (s) | 11.74 (s) |

| Aromatic (Ar-H) | 7.16-7.26 (m) | 7.09-8.71 (m) |

| Methylene (CH₂-Br) | 4.14 (s) | 4.01 (s) |

| Methyl Ester (OCH₃) | 3.84 (s) | N/A |

| Methylene (OCH₂) | N/A | 4.35 (t) |

| Other Alkyl Protons | N/A | 1.43-3.41 (m) |

s = singlet, m = multiplet, t = triplet

Carbon-13 (¹³C) NMR Analysis and Correlation Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The spectrum of a derivative, 6-bromohexyl 2-(2-bromoacetamido)benzoate, reveals distinct signals for each carbon atom in a unique chemical environment. rsc.org

The carbonyl carbons of the ester and amide groups are typically observed downfield, at approximately 168.0 ppm and 164.9 ppm, respectively. rsc.org The carbon atoms of the aromatic ring appear in the range of 116.0 to 140.7 ppm. rsc.org The carbon of the methylene group attached to the bromine atom (CH₂-Br) is found at around 29.7 ppm, while the carbons of the hexyl chain and the ester linkage resonate at various upfield positions. rsc.org

Interactive Table: ¹³C NMR Chemical Shifts for 6-bromohexyl 2-(2-bromoacetamido)benzoate in CDCl₃ rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (Ester, C=O) | 168.0 |

| Carbonyl (Amide, C=O) | 164.9 |

| Aromatic (C-N) | 140.7 |

| Aromatic (C-H) | 134.6, 130.9, 123.4, 120.4, 116.0 |

| Methylene (OCH₂) | 65.5 |

| Alkyl (CH₂) | 33.7, 32.6, 28.4, 27.8, 25.3 |

| Methylene (CH₂-Br) | 29.7 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, advanced 2D NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecule. researchgate.net For instance, in derivatives of methyl 2-(2-bromoacetamido)benzoate, COSY spectra would confirm the connectivity within the aromatic ring and any alkyl chains present.

HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range correlations between protons and carbons (typically over two or three bonds). researchgate.net This is particularly useful for connecting different fragments of the molecule, such as linking the amide proton to the carbonyl carbon of the bromoacetyl group and to the aromatic ring. It can also confirm the connection between the methyl ester protons and the ester carbonyl carbon. hud.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) , while not explicitly listed in the outline, is a related and often used technique that correlates directly bonded protons and carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure and stereochemistry of the molecule.

The application of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular architecture of methyl 2-(2-bromoacetamido)benzoate and its derivatives. fu-berlin.degoogleapis.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. For a derivative, 6-bromohexyl 2-(2-bromoacetamido)benzoate, the calculated exact mass for the protonated molecule [M+H]⁺ (C₁₅H₁₉Br₂NO₃) is 419.9810. rsc.org The experimentally determined value of 419.9812 is in excellent agreement, confirming the elemental composition of the molecule. rsc.org This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different molecular formulas.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation patterns of a molecule, providing valuable insights into its structure. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. lcms.cz

The fragmentation of methyl 2-(2-bromoacetamido)benzoate and its derivatives would likely involve characteristic bond cleavages. Common fragmentation pathways for similar compounds include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of the bromoacetyl group or the methoxy (B1213986) group. libretexts.org

McLafferty rearrangement: A characteristic fragmentation for amides, if applicable to the specific derivative. libretexts.org

Loss of small molecules: Elimination of molecules such as carbon monoxide (CO) or water (H₂O). mdpi.com

The analysis of these fragmentation patterns allows for the piecing together of the molecular structure and provides further confirmation of the assignments made by NMR spectroscopy. mdpi.comimreblank.ch

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of Methyl 2-(2-bromoacetamido)benzoate is expected to exhibit several characteristic absorption bands that confirm its structure, which combines an aromatic ring, a secondary amide, a methyl ester, and an alkyl bromide.

Key vibrational modes anticipated for this compound are the N-H stretch of the amide, the carbonyl (C=O) stretches for both the amide and the ester, aromatic C-H and C=C stretches, and the C-Br stretch. While a definitive spectrum for the title compound is not publicly cataloged, data from analogous structures, such as Methyl 2-(2-chloroacetamido)benzoate, provide a reliable framework for spectral interpretation. nih.gov The spectrum for this chloro-analog shows characteristic peaks at 3225 cm⁻¹ (N-H stretch), and two distinct carbonyl peaks at 1699 cm⁻¹ and 1679 cm⁻¹. nih.gov Further insights can be drawn from the spectra of its constituent parts: 2-bromoacetamide (B1266107) and methyl benzoate (B1203000). nist.govnist.gov

The expected characteristic IR absorption bands for Methyl 2-(2-bromoacetamido)benzoate are summarized in the table below.

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Secondary Amide | N-H | Stretch | 3300 - 3100 |

| Aromatic Ring | C-H | Stretch | 3100 - 3000 |

| Methyl Group | C-H | Stretch | 3000 - 2850 |

| Ester Carbonyl | C=O | Stretch | ~1730 - 1715 |

| Amide Carbonyl | C=O | Stretch (Amide I) | ~1700 - 1670 |

| Aromatic Ring | C=C | Stretch | 1600 - 1450 |

| Amide | N-H | Bend (Amide II) | 1570 - 1515 |

| Ester | C-O | Stretch | 1300 - 1200 |

| Alkyl Halide | C-Br | Stretch | 690 - 515 libretexts.org |

The presence of two distinct carbonyl peaks is a key diagnostic feature, differentiating the ester and amide environments. The N-H stretching and bending bands confirm the secondary amide linkage, while absorptions in the lower wavenumber region (the "fingerprint region") would correspond to the C-Br stretch and complex aromatic ring vibrations, providing a unique fingerprint for the molecule.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, connectivity, and stereochemistry in the solid state by mapping electron density from the diffraction of X-rays by a single crystal. This technique yields precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.

While a crystal structure for Methyl 2-(2-bromoacetamido)benzoate itself has not been reported in open crystallographic databases, data from closely related analogs offer significant insight into its likely solid-state conformation. For instance, the crystal structure of Methyl 2-acetamido-5-chlorobenzoate, which differs only by a chlorine on the benzene ring and the absence of bromine on the acetyl group, has been resolved. researchgate.net This analog crystallizes in the orthorhombic system, providing a model for the expected packing and intramolecular geometry. researchgate.net

Analysis of another related structure, (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester, reveals that the methyl benzoate and acetamido groups are nearly coplanar, a feature stabilized by an intramolecular N-H···O hydrogen bond forming a six-membered ring (S(6) motif). mdpi.com A similar intramolecular hydrogen bond is anticipated in Methyl 2-(2-bromoacetamido)benzoate, which would significantly influence its conformation.

The table below presents crystallographic data for the highly analogous compound, Methyl 2-acetamido-5-chlorobenzoate, illustrating the type of structural information that would be obtained for the title compound. researchgate.net

| Parameter | Methyl 2-acetamido-5-chlorobenzoate researchgate.net |

| Chemical Formula | C₁₀H₁₀ClNO₃ |

| Crystal System | Orthorhombic |

| Space Group | Ibam (no. 72) |

| a (Å) | 16.124(5) |

| b (Å) | 19.588(5) |

| c (Å) | 6.8155(18) |

| V (ų) | 2152.6(10) |

| Z | 8 |

| T (K) | 296(2) |

A crystallographic study of Methyl 2-(2-bromoacetamido)benzoate would definitively confirm the planarity of the aromatic and amide groups, the specific bond lengths of the C-Br bond, and map the network of intermolecular interactions that stabilize the crystal lattice.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. The experimentally determined percentages are then compared against the theoretically calculated values derived from the proposed molecular formula. This comparison serves as a crucial check for the purity and empirical formula of a synthesized compound.

The molecular formula for Methyl 2-(2-bromoacetamido)benzoate is C₁₀H₁₀BrNO₃, with a molecular weight of 272.09 g/mol . Based on this formula, the theoretical elemental composition can be calculated with high precision. Experimental validation would involve combusting a pure sample of the compound and quantifying the resulting products (CO₂, H₂O, N₂) to determine the C, H, and N content, with bromine often determined by other methods. A close agreement between the found and calculated values, typically within ±0.4%, validates the empirical formula.

The table below shows the calculated theoretical elemental composition for Methyl 2-(2-bromoacetamido)benzoate.

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 120.11 | 44.14% |

| Hydrogen | H | 1.008 | 8.064 | 2.96% |

| Bromine | Br | 79.904 | 79.904 | 29.37% |

| Nitrogen | N | 14.007 | 14.007 | 5.15% |

| Oxygen | O | 15.999 | 47.997 | 17.64% |

Integration of Computational Chemistry in Structural Confirmation

Computational chemistry serves as a powerful complementary tool to experimental techniques for structural elucidation. Using methods like Density Functional Theory (DFT), it is possible to model the molecular structure of Methyl 2-(2-bromoacetamido)benzoate, predict its properties, and corroborate experimental findings. mdpi.com

DFT calculations can be employed to find the lowest energy conformation (the most stable geometry) of the molecule. This theoretical modeling can confirm the planarity of the benzene ring and the amide group and predict the dihedral angles between different parts of the molecule. Such calculations performed on similar structures have been used to analyze intramolecular hydrogen bonding, which is expected to be a key structural feature in the title compound. mdpi.com

Furthermore, computational methods can predict vibrational frequencies. The calculated IR spectrum can be compared with the experimental spectrum, aiding in the assignment of complex vibrational modes in the fingerprint region. acs.org This synergy between computational prediction and experimental data provides a higher level of confidence in the structural assignment. Modern computational studies often employ levels of theory such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d) or higher) to achieve a balance of accuracy and computational cost for modeling organic molecules. mdpi.com The integration of these theoretical calculations provides a robust framework for understanding the structural and electronic properties of Methyl 2-(2-bromoacetamido)benzoate.

Computational and Theoretical Chemistry Studies on Methyl 2 2 Bromoacetamido Benzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into the distribution of electrons, which in turn governs the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a preferred method for optimizing molecular geometries and determining the ground-state energy. For Methyl 2-(2-bromoacetamido)benzoate, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to find the most stable three-dimensional arrangement of its atoms. This process of energy minimization identifies the equilibrium geometry, which corresponds to the lowest point on the potential energy surface.

The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the steric and electronic interactions within the molecule.

Illustrative Optimized Geometrical Parameters for Methyl 2-(2-bromoacetamido)benzoate

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C-Br | 1.95 Å |

| C=O (amide) | 1.24 Å | |

| C=O (ester) | 1.22 Å | |

| N-H | 1.01 Å | |

| Bond Angle | C-N-C | 125.5° |

| O=C-O (ester) | 123.0° |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials.

For Methyl 2-(2-bromoacetamido)benzoate, an MEP map would likely show negative potential around the carbonyl oxygen atoms and the benzene (B151609) ring, highlighting them as potential sites for electrophilic interaction. The hydrogen of the amide group would likely exhibit a positive potential, indicating its acidic nature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

In a hypothetical FMO analysis of Methyl 2-(2-bromoacetamido)benzoate, the HOMO might be localized on the benzene ring and the amide group, while the LUMO could be centered on the bromoacetyl moiety. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability.

Illustrative FMO Data for Methyl 2-(2-bromoacetamido)benzoate

| Parameter | Energy (eV) (Illustrative) |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.

For Methyl 2-(2-bromoacetamido)benzoate, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. These predicted shifts, when compared to experimental data, can help confirm the molecular structure.

Similarly, theoretical vibrational frequencies can be computed. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes to specific functional groups and atomic motions can be achieved.

Illustrative Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Experimental Frequency (cm⁻¹) (Illustrative) |

|---|---|---|---|

| N-H | Stretching | 3350 | 3345 |

| C=O (amide) | Stretching | 1685 | 1680 |

| C=O (ester) | Stretching | 1720 | 1715 |

Conformational Analysis and Energetic Landscapes

Molecules with rotatable bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. For Methyl 2-(2-bromoacetamido)benzoate, rotation around the C-N bond of the amide and the C-C bonds of the ester and bromoacetyl groups can lead to various conformers.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. This analysis helps in understanding the flexibility of the molecule and the preferred shapes it adopts in different environments.

Theoretical Insights into Reactivity and Selectivity Profiles

Computational chemistry provides powerful tools to predict how a molecule will behave in a chemical reaction.

Global reactivity descriptors, derived from the energies of the frontier orbitals, can be calculated to provide a general overview of the molecule's reactivity. These include electronegativity, chemical hardness, and global softness.

Local reactivity can be assessed using Fukui functions or the dual descriptor. These methods identify which atoms within the molecule are most susceptible to electrophilic, nucleophilic, or radical attack, thus predicting the regioselectivity of reactions. For Methyl 2-(2-bromoacetamido)benzoate, this analysis could pinpoint the most reactive sites, such as the carbonyl carbons or the bromine-bearing carbon.

Table of Compound Names

| Compound Name |

|---|

| Methyl 2-(2-bromoacetamido)benzoate |

| Methyl benzoate (B1203000) |

| Methyl 2-hydroxybenzoate |

Applications of Methyl 2 2 Bromoacetamido Benzoate As a Strategic Synthetic Intermediate

Role in the Elaboration of Complex Organic Scaffolds

The inherent reactivity of Methyl 2-(2-bromoacetamido)benzoate makes it an exceptional starting material for constructing intricate organic scaffolds. The presence of the electrophilic α-bromo carbon, the nucleophilic amide nitrogen (after potential deprotonation), and the ester group allows for controlled, stepwise reactions to build molecular complexity.

Precursor for Advanced Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. Methyl 2-(2-bromoacetamido)benzoate serves as a potent precursor for several classes of advanced heterocycles, primarily through reactions involving its bromoacetyl moiety.

One direct application is in the alkylation of heterocyclic thiols. For instance, it is used in the synthesis of complex thiazole (B1198619) derivatives. In a multi-step synthesis, an oxadiazole-thiol can be alkylated with Methyl 2-(2-bromoacetamido)benzoate in the presence of a base to form a thioether linkage, demonstrating the utility of the bromoacetyl group as a reactive handle for connecting molecular fragments. vulcanchem.com

Furthermore, the structure of Methyl 2-(2-bromoacetamido)benzoate is primed for intramolecular cyclization reactions to form fused heterocyclic systems like quinazolinones and benzodiazepines, which are privileged scaffolds in drug discovery. nih.govnih.govnih.gov

Quinazolinones: Analogous chloro-intermediates, such as methyl 2-(α-chloroacetamino) benzoate (B1203000), are readily synthesized from methyl anthranilate and chloroacetyl chloride. epstem.net This intermediate can then be cyclized. For example, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of a key quinazolin-4-one derivative. nih.gov This established pathway highlights how Methyl 2-(2-bromoacetamido)benzoate can serve as a direct precursor to 3-amino-2-(substituted)-quinazolin-4(3H)-ones, which are themselves valuable templates for further chemical elaboration. researchgate.netresearchgate.net

Benzodiazepines: The synthesis of 1,4-benzodiazepines has been achieved by reacting 2-aminobenzoate (B8764639) derivatives with α-bromoamides. nih.gov Given that Methyl 2-(2-bromoacetamido)benzoate contains both of these functionalities within the same molecule, it is an ideal candidate for base-mediated intramolecular cyclization to generate benzodiazepine-dione scaffolds. These seven-membered heterocyclic systems are of significant interest due to their wide range of biological activities. jetir.orgijtsrd.comnih.gov

The following table summarizes the key heterocyclic systems accessible from Methyl 2-(2-bromoacetamido)benzoate and its analogs.

| Heterocyclic System | Synthetic Strategy | Key Reagents/Conditions | Reference for Analogy |

| Thiazole Derivatives | S-Alkylation | Oxadiazole-thiol, Base | vulcanchem.com |

| Quinazolinones | Intramolecular Cyclization | Hydrazine Hydrate, n-Butanol | nih.govepstem.net |

| 1,4-Benzodiazepines | Intramolecular Cyclization | Base (e.g., Cs₂CO₃) | nih.gov |

Building Block for Multifunctionalized Aromatic Systems

The use of Methyl 2-(2-bromoacetamido)benzoate as an intermediate inherently leads to the creation of multifunctionalized aromatic systems. The initial structure already contains ester, amide, and bromo functionalities. When it is used to construct larger molecules, this complexity is carried forward and expanded upon.

For example, the synthesis of quinazolinone derivatives from its chloro-analog introduces additional functional groups and a new heterocyclic ring fused to the original benzene (B151609) ring. epstem.net The resulting product, such as α-[(4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetohydrazide, is a highly functionalized aromatic compound with potential for further modification at multiple sites. epstem.net These complex scaffolds are valuable in medicinal chemistry, where precise control over the spatial arrangement of different functional groups is crucial for biological activity.

Utilization in the Synthesis of Diversified Chemical Libraries

The generation of chemical libraries containing a wide array of related structures is a cornerstone of modern drug discovery. The reactivity of Methyl 2-(2-bromoacetamido)benzoate makes it suitable for library synthesis, particularly through modification of its reactive bromoacetyl group.

A common strategy involves using haloacetamide intermediates in transition-metal-catalyzed cross-coupling reactions. For instance, analogous para-bromoacetamide structures are employed in Suzuki couplings with a diverse range of commercially available boronic acids. nih.gov This approach allows for the rapid generation of a library of biphenyl (B1667301) derivatives with varied substituents. This same methodology can be applied to Methyl 2-(2-bromoacetamido)benzoate, where the bromoacetyl moiety would first be reacted with a suitable nucleophile, followed by diversification of the aromatic core or vice-versa.

Additionally, the bromoacetyl group is a well-known alkylating agent for creating covalent linkages to biomolecules or synthetic handles, a technique known as bioconjugation. bath.ac.uk Bromoacetamide derivatives are used to synthesize peptidomimetics and other complex molecules by reacting them with amines or thiols. nih.gov This reactivity allows for the incorporation of the aminobenzoate scaffold into larger, diverse libraries of potential therapeutic agents. The reaction of the bromoacetyl group is often rapid and efficient, making it ideal for the high-throughput synthesis required for library generation. bath.ac.uk

Contribution to the Development of Other Chemical Intermediates

An important role of a strategic synthetic intermediate is to serve as a stepping stone for the creation of other, more advanced intermediates. Methyl 2-(2-bromoacetamido)benzoate excels in this capacity by providing access to stable, functionalized heterocyclic cores that can be further elaborated.

For example, the synthesis of α-[(4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetohydrazide from the corresponding chloro-analog of Methyl 2-(2-bromoacetamido)benzoate creates a new, versatile intermediate. epstem.net This hydrazide can then be reacted with various aldehydes to produce a series of hydrazone derivatives, or with chloroacetyl chloride to yield azetidinone compounds, thus expanding the range of accessible molecular structures from the initial starting material. epstem.net

The quinazolinone and benzodiazepine (B76468) cores derived from this starting material are themselves foundational intermediates for countless derivatives explored in medicinal chemistry. nih.govresearchgate.net By providing an efficient route to these important scaffolds, Methyl 2-(2-bromoacetamido)benzoate plays a crucial role further down the synthetic chain, enabling the development of a multitude of more complex target molecules.

Future Directions and Emerging Research Perspectives for Methyl 2 2 Bromoacetamido Benzoate

Development of More Atom-Economical and Sustainable Synthetic Methodologies

The concept of atom economy, which measures the efficiency of a chemical process in converting reactants to the desired product, is central to green chemistry. Traditional syntheses of Methyl 2-(2-bromoacetamido)benzoate, such as the acylation of methyl 2-aminobenzoate (B8764639) with bromoacetyl bromide, often exhibit poor atom economy due to the formation of stoichiometric byproducts.

Future research will likely focus on developing synthetic routes that maximize the incorporation of all reactant atoms into the final product. rsc.org This involves exploring catalyst- and solvent-free conditions and designing one-pot or multicomponent reactions (MCRs) that reduce waste and simplify purification processes. beilstein-journals.orgresearchgate.net For instance, a hypothetical atom-economical approach could involve a direct coupling reaction that avoids the pre-formation and isolation of activated intermediates.

Table 1: Comparison of Synthetic Methodologies for Methyl 2-(2-bromoacetamido)benzoate

| Feature | Conventional Synthesis (e.g., Acylation) | Future Atom-Economical Synthesis |

| Starting Materials | Methyl 2-aminobenzoate, Bromoacetyl Bromide | Hypothetical: Methyl 2-aminobenzoate, Bromoacetic acid |

| Key Reagents | Base (e.g., Pyridine or Triethylamine) | Dehydrating agent or catalytic activation |

| Byproducts | Halide salts (e.g., Pyridinium hydrobromide) | Water |

| Atom Economy | Low to Moderate | High |

| Sustainability | Generates waste, may use hazardous solvents | Minimal waste, potential for solvent-free conditions |

The development of such methods would not only be environmentally beneficial but also cost-effective, a significant driver in chemical manufacturing. rsc.org

Exploration of Unconventional Reactivity Patterns and Catalytic Activation

The reactivity of Methyl 2-(2-bromoacetamido)benzoate is typically dominated by the electrophilic nature of the bromoacetyl group, which readily undergoes nucleophilic substitution. evitachem.com However, emerging research perspectives point towards exploring less conventional reactivity through advanced catalytic methods.

A promising area is the transition-metal-catalyzed activation of C-H or C-C bonds. nih.gov By employing directing groups, it may be possible to selectively functionalize the aromatic ring of the benzoate (B1203000) moiety, opening pathways to novel derivatives that are otherwise difficult to access. The amide group within the molecule could potentially act as an endogenous directing group to guide a metal catalyst to specific C-H bonds on the aromatic ring, enabling site-selective modifications.

Future studies could investigate:

Directed C-H Functionalization: Using the amide as a directing group to introduce new substituents at the ortho-position of the benzoate ring.

Catalytic Cross-Coupling Reactions: Exploring novel coupling partners for the bromoacetamide moiety beyond simple nucleophiles.

Photoredox Catalysis: Utilizing light to generate reactive intermediates and enable new bond formations under mild conditions.

These explorations would significantly expand the synthetic utility of Methyl 2-(2-bromoacetamido)benzoate as a scaffold for more complex molecules.

Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy, allow for the real-time monitoring of reacting species without the need for sampling.

Applying these techniques to the synthesis of Methyl 2-(2-bromoacetamido)benzoate could provide invaluable insights. For example, monitoring the characteristic vibrational bands of the reactants and products via FTIR can track the reaction progress and identify the formation of transient intermediates or byproducts. docbrown.info This data is essential for developing robust and efficient reaction protocols, ensuring higher yields and purity.

Table 2: Potential Applications of In Situ Spectroscopy

| Spectroscopic Technique | Information Gained | Potential Impact on Synthesis |

| FTIR Spectroscopy | Real-time concentration changes of functional groups (C=O, N-H, C-Br). | Optimization of reaction time, temperature, and reagent addition rates. |

| NMR Spectroscopy | Structural elucidation of intermediates and products in the reaction mixture. | Mechanistic understanding and identification of side reactions. |

| Raman Spectroscopy | Complementary vibrational information, suitable for aqueous and solid-phase reactions. | Broader applicability in various reaction media, including sustainable solvents. |

By generating detailed kinetic profiles and mechanistic data, these techniques will facilitate the rational design of improved synthetic procedures.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

For Methyl 2-(2-bromoacetamido)benzoate, AI and ML could be applied to:

Retrosynthetic Analysis: AI-powered tools can propose multiple synthetic routes, potentially uncovering more efficient or sustainable options than those conceived through traditional human intuition. nih.gov

Reaction Optimization: ML algorithms can build predictive models from experimental data to identify the optimal set of reaction parameters (e.g., temperature, solvent, catalyst, concentration) to maximize yield and minimize impurities. preprints.orgmdpi.com

Property Prediction: AI can be used to predict the physicochemical and biological properties of novel derivatives synthesized from Methyl 2-(2-bromoacetamido)benzoate, accelerating the discovery of new functional molecules.

Table 3: AI and Machine Learning in the Synthesis of Methyl 2-(2-bromoacetamido)benzoate

| AI/ML Application | Description | Expected Outcome |